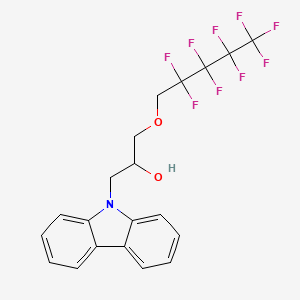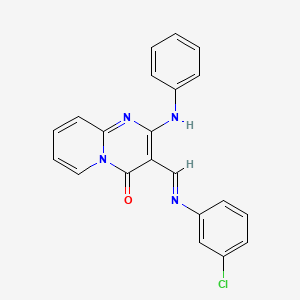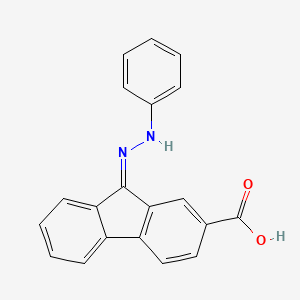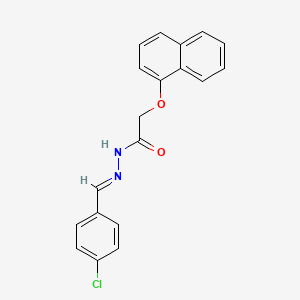
1-Carbazol-9-yl-3-(2,2,3,3,4,4,5,5,5-nonafluoro-pentyloxy)-propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Carbazol-9-yl-3-(2,2,3,3,4,4,5,5,5-nonafluoro-pentyloxy)-propan-2-ol is a complex organic compound that features a carbazole moiety and a highly fluorinated alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Carbazol-9-yl-3-(2,2,3,3,4,4,5,5,5-nonafluoro-pentyloxy)-propan-2-ol typically involves multiple steps:
Formation of the Carbazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Fluorinated Alkyl Chain: This step may involve nucleophilic substitution reactions where a fluorinated alkyl halide reacts with a suitable nucleophile.
Formation of the Propanol Group: This can be done through reduction reactions or by using protecting groups that are later removed.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-Carbazol-9-yl-3-(2,2,3,3,4,4,5,5,5-nonafluoro-pentyloxy)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The fluorinated alkyl chain can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or sulfonates under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce various alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological systems.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Carbazol-9-yl-3-(2,2,3,3,4,4,5,5,5-nonafluoro-pentyloxy)-propan-2-ol would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The highly fluorinated alkyl chain may enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
1-Carbazol-9-yl-3-(2,2,3,3,4,4,5,5,5-nonafluoro-pentyloxy)-propan-1-ol: Similar structure but with a different position of the hydroxyl group.
1-Carbazol-9-yl-3-(2,2,3,3,4,4,5,5,5-nonafluoro-pentyloxy)-ethanol: Similar structure but with a shorter alkyl chain.
Uniqueness
1-Carbazol-9-yl-3-(2,2,3,3,4,4,5,5,5-nonafluoro-pentyloxy)-propan-2-ol is unique due to its combination of a carbazole moiety and a highly fluorinated alkyl chain, which imparts distinct chemical properties such as high thermal stability and resistance to oxidation.
Propiedades
Fórmula molecular |
C20H16F9NO2 |
|---|---|
Peso molecular |
473.3 g/mol |
Nombre IUPAC |
1-carbazol-9-yl-3-(2,2,3,3,4,4,5,5,5-nonafluoropentoxy)propan-2-ol |
InChI |
InChI=1S/C20H16F9NO2/c21-17(22,18(23,24)19(25,26)20(27,28)29)11-32-10-12(31)9-30-15-7-3-1-5-13(15)14-6-2-4-8-16(14)30/h1-8,12,31H,9-11H2 |
Clave InChI |
FSEGUWHCTLRWKP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11984951.png)
![4-Bromo-2-(9-bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol](/img/structure/B11984959.png)
![3-(4-pentylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11984990.png)


![2-(2-Naphthyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11985015.png)





![4-Nitrobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B11985035.png)
![Isopropyl (2E)-2-[4-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11985040.png)
